Cas no 81676-13-3 (1-(oxiran-2-ylmethyl)azepane)

1-(oxiran-2-ylmethyl)azepane 化学的及び物理的性質

名前と識別子

-

- 1-(oxiran-2-ylmethyl)azepane

- 1H-Azepine, hexahydro-1-(2-oxiranylmethyl)-

- 81676-13-3

- AKOS000139766

- 1-[(oxiran-2-yl)methyl]azepane

- SCHEMBL3357474

- starbld0011563

- AKOS016051075

- MFCD09733086

-

- MDL: MFCD09733086

- インチ: InChI=1S/C9H17NO/c1-2-4-6-10(5-3-1)7-9-8-11-9/h9H,1-8H2

- InChIKey: ZIBMXJSDGVWPFD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 155.131014166Da

- どういたいしつりょう: 155.131014166Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 119

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

1-(oxiran-2-ylmethyl)azepane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB420281-1 g |

1-(Oxiran-2-ylmethyl)azepane |

81676-13-3 | 1g |

€339.20 | 2023-06-16 | ||

| abcr | AB420281-5 g |

1-(Oxiran-2-ylmethyl)azepane |

81676-13-3 | 5g |

€658.70 | 2023-06-16 | ||

| abcr | AB420281-5g |

1-(Oxiran-2-ylmethyl)azepane; . |

81676-13-3 | 5g |

€658.70 | 2025-02-21 | ||

| A2B Chem LLC | AJ23916-5g |

1-[(oxiran-2-yl)methyl]azepane |

81676-13-3 | 95+% | 5g |

$1134.00 | 2024-04-19 | |

| A2B Chem LLC | AJ23916-50g |

1-[(oxiran-2-yl)methyl]azepane |

81676-13-3 | 95+% | 50g |

$2855.00 | 2024-04-19 | |

| abcr | AB420281-10g |

1-(Oxiran-2-ylmethyl)azepane; . |

81676-13-3 | 10g |

€786.50 | 2025-02-21 | ||

| abcr | AB420281-1g |

1-(Oxiran-2-ylmethyl)azepane; . |

81676-13-3 | 1g |

€339.20 | 2025-02-21 | ||

| A2B Chem LLC | AJ23916-1g |

1-[(oxiran-2-yl)methyl]azepane |

81676-13-3 | 95+% | 1g |

$628.00 | 2024-04-19 | |

| A2B Chem LLC | AJ23916-2g |

1-[(oxiran-2-yl)methyl]azepane |

81676-13-3 | 95+% | 2g |

$830.00 | 2024-04-19 | |

| A2B Chem LLC | AJ23916-100g |

1-[(oxiran-2-yl)methyl]azepane |

81676-13-3 | 95+% | 100g |

$4037.00 | 2024-04-19 |

1-(oxiran-2-ylmethyl)azepane 関連文献

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

1-(oxiran-2-ylmethyl)azepaneに関する追加情報

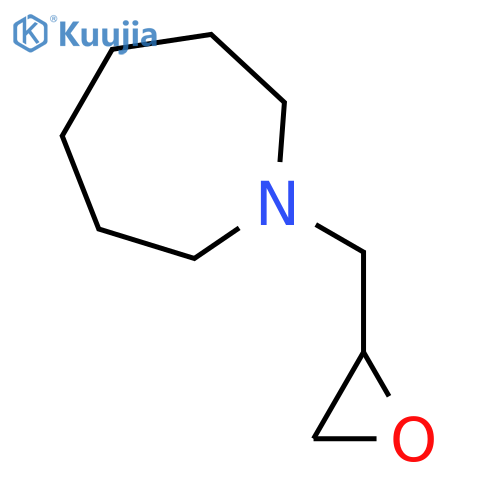

Introduction to 1-(oxiran-2-ylmethyl)azepane (CAS No. 81676-13-3) and Its Emerging Applications in Chemical Biology

The compound 1-(oxiran-2-ylmethyl)azepane (CAS No. 81676-13-3) represents a fascinating intersection of heterocyclic chemistry and functional group chemistry, showcasing unique structural and pharmacological properties that have garnered significant attention in recent years. As a derivative of azepane, a bicyclic amine framework, this molecule incorporates an oxirane (epoxide) moiety, which introduces reactivity and potential utility in synthetic and biological contexts. The combination of these structural features has positioned 1-(oxiran-2-ylmethyl)azepane as a valuable scaffold for the development of novel therapeutic agents and research tools.

In the realm of chemical biology, the oxirane group in 1-(oxiran-2-ylmethyl)azepane serves as a versatile handle for further functionalization. Oxiranes are well-known for their ability to undergo ring-opening reactions with nucleophiles, including amines, thiols, and alcohols, enabling the formation of stable ether or thioether linkages. This reactivity has been exploited in the synthesis of peptidomimetics, where the oxirane can be used to introduce constrained dipeptide mimics or to modify existing peptide scaffolds. Such modifications are crucial for enhancing the pharmacokinetic properties of peptides while preserving their biological activity.

Recent advancements in medicinal chemistry have highlighted the potential of 1-(oxiran-2-ylmethyl)azepane as a building block for small-molecule inhibitors targeting protein-protein interactions (PPIs). PPIs play pivotal roles in numerous cellular processes, making them attractive but challenging drug targets due to their large binding surfaces and lack of well-defined binding pockets. The azepane ring provides a rigid scaffold that can mimic the spatial arrangement of amino acid residues in protein interfaces, while the oxirane group allows for covalent modification or selective labeling strategies. This dual functionality has been leveraged in the design of probes and inhibitors for key PPIs involved in cancer metabolism and inflammation.

One particularly compelling application of 1-(oxiran-2-ylmethyl)azepane lies in its use as a precursor for bioconjugation strategies. The oxirane ring can be selectively opened by biomolecules such as antibodies or enzymes, enabling the site-specific attachment of therapeutic payloads or imaging agents. This approach has been explored in the development of antibody-drug conjugates (ADCs), where 1-(oxiran-2-ylmethyl)azepane derivatives serve as linkers that ensure controlled release of cytotoxic agents into target cells. Similarly, in diagnostic imaging, functionalized derivatives have been employed as probes for positron emission tomography (PET) and magnetic resonance imaging (MRI), offering high-resolution visualization of biological processes.

The synthesis of 1-(oxiran-2-ylmethyl)azepane itself presents an intriguing challenge due to the need to construct both the azepane core and the oxirane functional group with high regioselectivity and yield. Traditional synthetic routes often involve cyclization reactions followed by epoxidation steps, but recent methodologies have focused on transition-metal-catalyzed approaches that streamline these transformations. For instance, palladium-catalyzed cross-coupling reactions have been employed to construct the azepane ring from readily available precursors, while iridium or ruthenium-catalyzed epoxidation methods have enabled efficient introduction of the oxirane moiety without compromising stereochemical integrity.

The pharmacological profile of 1-(oxiran-2-ylmethyl)azepane has been extensively studied in vitro and in vivo, revealing promising activities across multiple therapeutic areas. Initial screening efforts identified derivatives with inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in pain signaling and inflammatory responses. More recently, attention has shifted toward exploring its potential as an antiviral agent, with some derivatives showing efficacy against viral proteases by leveraging the oxirane group to form covalent bonds with critical catalytic residues.

The integration of computational chemistry into the study of 1-(oxiran-2-ylmethyl)azepane has further accelerated discovery efforts. Molecular modeling techniques have been used to predict binding affinities and optimize lead structures before experimental validation. Additionally, machine learning algorithms have been trained on large datasets containing known bioactive compounds to identify novel analogs of 1-(oxiran-2-ylmethyl)azepane with enhanced potency or selectivity. These computational approaches not only reduce experimental costs but also provide insights into structure-function relationships that guide rational drug design.

In conclusion,1-(oxiran-2-ylmethyl)azepane (CAS No. 81676-13-3) exemplifies how innovative molecular design can unlock new opportunities in chemical biology and drug discovery. Its unique structural features make it a versatile scaffold for developing bioconjugates, PPI inhibitors, and therapeutic agents with tailored properties. As research continues to uncover its full potential,1-(oxiran-2-ylmethyl)azepane is poised to remain at the forefront of pharmaceutical innovation.

81676-13-3 (1-(oxiran-2-ylmethyl)azepane) 関連製品

- 2225170-42-1((2-cyclopropyl-4-(methoxycarbonyl)phenyl)boronic acid)

- 951887-07-3(4-Methyl-2-(2-methyl-propenyl)-pyridine)

- 868370-90-5(N-(2Z)-4-methoxy-3,7-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2-phenoxyacetamide)

- 2587-08-8(3,5-dimethyl-1-pentyl-1H-pyrazol-4-amine)

- 2955551-10-5(tert-butyl N-[1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-yl]carbamate)

- 1019437-73-0(2-[(cyclohexylmethyl)sulfanyl]pyridine-3-carboxylic acid)

- 2034438-78-1(6-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidine-1-carbonyl)-2-methyl-2,3-dihydropyridazin-3-one)

- 1343703-94-5(2-Amino-4,4-dimethylpentan-1-ol)

- 1490727-08-6(4-(BENZYLAMINO)-2-METHYLBUTAN-2-OL)

- 2694745-63-4(Benzyl 3-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxaline-1-carboxylate)